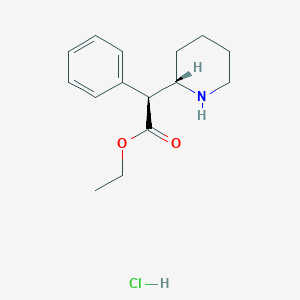

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride

Descripción general

Descripción

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-piperidine and (S)-ethyl 2-phenylacetate.

Formation of the Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction. This can be achieved by reacting (S)-piperidine with a suitable electrophile, such as ethyl 2-bromo-2-phenylacetate, under basic conditions.

Hydrolysis and Esterification: The intermediate is then subjected to hydrolysis to form the corresponding carboxylic acid, followed by esterification to yield the desired ethyl ester.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate.

Formation of Hydrochloride Salt: The purified compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and intermediates.

Automated Processes: Implementing automated processes for reaction monitoring, temperature control, and purification to ensure consistency and efficiency.

Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Catalysts: Catalysts such as palladium on carbon may be used in hydrogenation reactions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediate

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating neurological disorders such as ADHD (Attention Deficit Hyperactivity Disorder) and narcolepsy. Its structural similarity to methylphenidate allows it to exhibit comparable pharmacological effects while potentially offering a different therapeutic profile due to its unique ester configuration .

Mechanism of Action

The compound primarily functions as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with attention and mood regulation. Research suggests that it may produce stimulant effects similar to methylphenidate but with variations in pharmacokinetics .

Biological Studies

Chiral Interactions

In biological research, this compound is utilized to study the interactions of chiral molecules with biological targets. Its chiral nature allows for selective binding to various receptors and enzymes, making it an essential tool in understanding stereochemistry's role in drug action and efficacy .

Chemical Synthesis

Building Block for Complex Molecules

This compound is employed as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it versatile in organic synthesis. For instance, it can be oxidized to yield ketones or carboxylic acids or reduced to form alcohols .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals. Its stability and solubility in hydrochloride form facilitate its use in large-scale chemical processes. The compound's synthesis often involves automated processes for enhanced efficiency and consistency .

Case Studies

-

Pharmacological Effects

A study highlighted the stimulant effects of ethylphenidate compared to traditional stimulants like amphetamines. The findings indicated that ethylphenidate enhances cognitive functions such as attention and focus, making it a candidate for further investigation in ADHD treatment . -

Chiral Drug Development

Research focusing on the development of chiral drugs has utilized this compound to explore its selective binding properties. This has implications for designing more effective medications with fewer side effects due to better-targeted action at specific receptors . -

Synthetic Methodologies

Various synthetic routes have been developed for producing this compound efficiently, showcasing its importance in industrial chemistry. Techniques such as automated reaction monitoring and purification processes have been implemented to enhance yield and purity .

Mecanismo De Acción

The mechanism of action of (S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride: The enantiomer of the compound, which may exhibit different biological activity.

Ethyl 2-phenylacetate: Lacks the piperidine ring, resulting in different chemical and biological properties.

2-Phenylpiperidine: Lacks the ester group, affecting its reactivity and applications.

Uniqueness

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity. This makes it valuable in the development of chiral drugs and in studies of stereochemistry.

Actividad Biológica

(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride, commonly referred to as ethylphenidate, is a compound of significant interest in pharmacology due to its stimulant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₅H₂₂ClNO₂

- Molecular Weight : 283.79368 g/mol

- CAS Number : 851764-85-7

- SMILES Notation : CCOC(=O)C@@H[C@@H]1CCCCN1.Cl

Ethylphenidate primarily acts as a reuptake inhibitor for dopamine and norepinephrine transporters. This mechanism increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission associated with attention and mood regulation. Studies indicate that it may exhibit similar effects to methylphenidate but with a different pharmacokinetic profile due to its ethyl ester structure.

Stimulant Effects

Ethylphenidate is classified under the phenidate family, which are known for their stimulant effects. Research has shown that it can enhance cognitive functions such as attention and focus. In animal studies, it has been observed to produce effects similar to those of traditional stimulants like amphetamines.

Anticancer Potential

Recent studies have investigated the anticancer properties of piperidine derivatives, including ethylphenidate. For instance, compounds containing piperidine moieties have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that certain piperidine derivatives exhibited significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Ethylphenidate | MDA-MB-231 (breast) | 4.98 | Apoptosis induction |

| Ethylphenidate | HepG2 (liver) | 14.65 | Cell cycle arrest |

Case Study 1: Cognitive Enhancement

A clinical trial involving subjects diagnosed with ADHD demonstrated that administration of ethylphenidate resulted in significant improvements in attention scores compared to placebo controls. The trial highlighted the compound's potential as a therapeutic agent for ADHD management .

Case Study 2: Cancer Research

In vitro studies assessing the effects of ethylphenidate on cancer cell lines revealed that concentrations as low as 5 μM could induce apoptosis in MDA-MB-231 cells, suggesting that this compound may have dual utility in both cognitive enhancement and cancer therapy .

Safety and Toxicity

While ethylphenidate shows promise in various therapeutic areas, safety profiles must be considered. Reports indicate potential side effects similar to those observed with other stimulant medications, including increased heart rate and anxiety. Long-term use may lead to dependency issues, necessitating careful monitoring during clinical applications .

Propiedades

IUPAC Name |

ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNAOXTBUHNKX-IODNYQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.